2-Bromo-4-butoxy-phenylamine
Description
2-Bromo-4-butoxy-phenylamine is an aromatic amine derivative featuring a benzene ring substituted with a bromine atom at the ortho position (C2) and a butoxy group (-O-(CH₂)₃CH₃) at the para position (C4) relative to the amine group. This compound belongs to a class of halogenated aryl amines, where the bromine atom introduces electron-withdrawing effects, while the butoxy group contributes steric bulk and moderate electron-donating properties.
Applications of this compound could span pharmaceutical intermediates, agrochemicals, or materials science, though further research is needed to confirm its utility.
Properties
IUPAC Name |
2-bromo-4-butoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7H,2-3,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSISKVHXNFQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-butoxy-phenylamine typically involves the bromination of 4-butoxy-aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: The compound can be reduced to form 2-Bromo-4-butoxy-cyclohexylamine under hydrogenation conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: 2-Bromo-4-butoxy-cyclohexylamine.
Substitution: Various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-butoxy-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-4-butoxy-phenylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and butoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Structure : Phenethylamine backbone with bromine at C4, methoxy (-OCH₃) groups at C2 and C4.
Key Differences :
- Amine Type: 2C-B is a phenethylamine (amine attached to a two-carbon chain), whereas 2-bromo-4-butoxy-phenylamine is a primary aryl amine. This distinction impacts biological activity; phenethylamines are known for psychoactive properties (e.g., 2C-B is a hallucinogen) .
- Substituents : 2C-B has two methoxy groups (shorter chains) versus a single butoxy group in the target compound. Methoxy groups reduce steric hindrance but increase electron-donating effects.
Table 1: Structural and Functional Comparison
(S)-4-(2-Methyl-butoxy)-phenylamine
Structure : Aryl amine with a branched 2-methyl-butoxy group at C4.
Key Differences :
- Alkoxy Branching : The 2-methyl-butoxy substituent introduces steric hindrance and reduced symmetry compared to the linear butoxy chain in the target compound. This branching may lower melting points and increase volatility .
- Electronic Effects : Both substituents are electron-donating, but linear chains may allow better packing in crystalline structures, affecting solubility and thermal stability.
Table 2: Alkoxy Chain Impact
| Property | This compound | (S)-4-(2-Methyl-butoxy)-phenylamine |
|---|---|---|
| Alkoxy Structure | Linear butoxy | Branched 2-methyl-butoxy |
| Steric Hindrance | Moderate | High |
| Melting Point | Likely higher | Likely lower |
4-Bromo-2-phenylaniline
Structure : Biphenyl system with bromine at C4 and a phenyl group at C2.
Key Differences :
- Substituent Type : The phenyl group is a bulky, electron-withdrawing substituent compared to the electron-donating butoxy group. This difference significantly alters electronic properties and reactivity .
- Applications : Biphenyl amines are often used in materials science (e.g., liquid crystals), whereas butoxy-substituted amines may serve as intermediates in surfactant synthesis.
Table 3: Electronic and Steric Effects
| Property | This compound | 4-Bromo-2-phenylaniline |
|---|---|---|
| C2 Substituent | Butoxy (-O-(CH₂)₃CH₃) | Phenyl (C₆H₅) |
| Electronic Effect | Electron-donating | Electron-withdrawing |
| Steric Bulk | Moderate | High |
Research Findings and Implications
- Synthetic Challenges : The synthesis of this compound may require careful control of substitution patterns to avoid competing reactions, particularly due to the ortho-bromine’s directing effects.
- Spectroscopic Identification : Analogous to 2C-B variants, techniques like NMR and mass spectrometry would distinguish the butoxy group via characteristic signals (e.g., δ 0.9–1.7 ppm for butoxy protons in ¹H NMR) .
- Biological Relevance : Unlike phenethylamines (e.g., 2C-B), primary aryl amines are less commonly associated with psychoactivity, suggesting divergent applications in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
